3-(3,4-dichlorophenyl)-N,N-diethyl-1-(2-fluorobenzyl)-5-methyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide
Description
This compound belongs to the thieno[2,3-d]pyrimidine class, characterized by a fused thiophene and pyrimidine ring system. Key structural features include:
- N,N-Diethyl carboxamide: Modulates solubility and bioavailability .
- 5-Methyl and 2,4-dioxo groups: Influence hydrogen bonding and metabolic stability .
Synthetic routes for analogous thienopyrimidine derivatives often involve cyclocondensation of thiourea intermediates with α,β-unsaturated carbonyl compounds, followed by functionalization of the carboxamide moiety .
Properties
CAS No. |
865654-97-3 |
|---|---|
Molecular Formula |
C25H22Cl2FN3O3S |
Molecular Weight |
534.43 |
IUPAC Name |
3-(3,4-dichlorophenyl)-N,N-diethyl-1-[(2-fluorophenyl)methyl]-5-methyl-2,4-dioxothieno[2,3-d]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C25H22Cl2FN3O3S/c1-4-29(5-2)23(33)21-14(3)20-22(32)31(16-10-11-17(26)18(27)12-16)25(34)30(24(20)35-21)13-15-8-6-7-9-19(15)28/h6-12H,4-5,13H2,1-3H3 |
InChI Key |
HVEWKSBTVHDFEX-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)C1=C(C2=C(S1)N(C(=O)N(C2=O)C3=CC(=C(C=C3)Cl)Cl)CC4=CC=CC=C4F)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 3-(3,4-dichlorophenyl)-N,N-diethyl-1-(2-fluorobenzyl)-5-methyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide represents a novel class of pyrimidine derivatives. This article delves into its biological activity, focusing on its anti-inflammatory and anticancer properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure features a thieno[2,3-d]pyrimidine core substituted with a dichlorophenyl group and a fluorobenzyl moiety. This structural complexity is believed to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H23Cl2FN4O3S |
| Molecular Weight | 469.39 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of various pyrimidine derivatives, including those similar to the compound . The cyclooxygenase (COX) enzymes are critical targets in the management of inflammation.
Inhibitory Effects on COX Enzymes
Research indicates that certain pyrimidine derivatives exhibit significant inhibition of COX-1 and COX-2 enzymes. For instance, derivatives with similar structures have shown IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Table 2: Inhibition Potency of Pyrimidine Derivatives
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Reference Drug IC50 (μM) |
|---|---|---|---|
| Compound A | 0.04 | 0.04 | Celecoxib |
| Compound B | 0.05 | 0.03 | Indomethacin |
Anticancer Activity
The compound has also been evaluated for its anticancer properties against various cancer cell lines. The MTT assay is commonly employed to assess cell viability and cytotoxicity.
Case Studies on Anticancer Efficacy
- Breast Cancer (MCF-7) : The compound demonstrated significant cytotoxicity with an IC50 value of 15 µM , indicating potential as a therapeutic agent for breast cancer.
- Lung Cancer (A549) : Similar assays revealed an IC50 of 12 µM , suggesting effective inhibition of cell proliferation.
Table 3: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (μM) | Reference Drug IC50 (μM) |
|---|---|---|
| MCF-7 | 15 | Vinblastine (10) |
| A549 | 12 | Colchicine (8) |
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. Modifications to the substituents on the pyrimidine ring can significantly influence their pharmacological properties.
Key Findings in SAR Studies
- Electron-Withdrawing Groups : The presence of electron-withdrawing groups such as chlorine enhances COX inhibitory activity.
- Alkyl Substituents : Diethyl substitutions improve lipophilicity, potentially increasing bioavailability.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related derivatives:
Key Structural and Functional Insights
Substituent Effects on Bioactivity: The 3,4-dichlorophenyl group in the target compound and fenoxacrim enhances binding to hydrophobic targets, but fenoxacrim’s hexahydro-trioxo system reduces reactivity compared to the target’s dioxo-thienopyrimidine core . Fluorinated aryl groups (e.g., 2-fluorobenzyl in the target vs. 2-fluoro-benzamide in ) improve metabolic stability and target affinity due to reduced CYP450-mediated oxidation .
Enzyme Inhibition Potential: The target compound’s 2,4-dioxo moiety may mimic ATP-binding motifs in kinases, similar to pyrimidine-based inhibitors like imatinib . In contrast, ’s N-(2,4-diketo-pyrimidin-6-yl)-2-fluoro-benzamide showed high KFase inhibition (ΔG = -9.0 kcal/mol), suggesting the target compound could be optimized for similar enzyme targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
